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(4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Kinase inhibitor scaffold Linker SAR Hinge-binding motif

(4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 1020977-60-9) is a synthetic small molecule featuring a pyridazin-3-yl core linked via a piperazine spacer to a 4-fluorophenyl methanone moiety. The compound belongs to a broader class of pyridazine-piperazine hybrids that have been explored as kinase inhibitor scaffolds, particularly targeting p38 MAP kinase, IKKβ, and SYK.

Molecular Formula C20H19FN6O
Molecular Weight 378.411
CAS No. 1020977-60-9
Cat. No. B2826173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
CAS1020977-60-9
Molecular FormulaC20H19FN6O
Molecular Weight378.411
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C20H19FN6O/c21-16-6-4-15(5-7-16)20(28)27-13-11-26(12-14-27)19-9-8-18(24-25-19)23-17-3-1-2-10-22-17/h1-10H,11-14H2,(H,22,23,24)
InChIKeySHIAHWYSOPYNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone – Chemical Class and Core Pharmacophore for Targeted Kinase Probe Development


(4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 1020977-60-9) is a synthetic small molecule featuring a pyridazin-3-yl core linked via a piperazine spacer to a 4-fluorophenyl methanone moiety. The compound belongs to a broader class of pyridazine-piperazine hybrids that have been explored as kinase inhibitor scaffolds, particularly targeting p38 MAP kinase, IKKβ, and SYK . The pyridin-2-ylamino substituent at the 6-position of the pyridazine ring provides a canonical hinge-binding motif common to ATP-competitive kinase inhibitors. The methanone (ketone) linker distinguishes this compound from closely related carboxamide and urea analogs, potentially altering hydrogen-bonding capacity, conformational flexibility, and metabolic stability relative to in-class comparators .

Chemotype

Pyridazine-piperazine kinase inhibitor scaffold for ATP-competitive probe development

Binding Motif

Pyridin-2-ylamino hinge-binding motif compatible with p38 MAPK, IKKβ, and SYK studies

Linker Differentiation

Methanone linker enables SAR exploration against carboxamide and urea analogs

Why (4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone Cannot Be Casually Substituted by In-Class Carboxamide or Urea Analogs


Within the pyridazine-piperazine chemotype, the linker chemistry connecting the 4-fluorophenyl ring to the piperazine nitrogen fundamentally dictates pharmacophore geometry, electronic distribution, and target binding kinetics. The methanone linker in CAS 1020977-60-9 places the carbonyl group directly adjacent to the piperazine ring, creating a distinct electrostatic surface and conformational profile compared to the carboxamide (CAS 1021223-71-1) or urea variants, where an additional NH group introduces both a hydrogen-bond donor and altered torsional preferences . Published structure-activity relationship (SAR) studies on analogous pyridazine series have demonstrated that even a single-atom linker variation can shift kinase selectivity profiles and modulate IC₅₀ values by over an order of magnitude [1]. Generic substitution without verifying target engagement and selectivity in the user's specific assay system therefore carries a high risk of irreproducible results.

Attribute
Methanone (CAS 1020977-60-9)
Carboxamide Analog (CAS 1021223-71-1)
Linker H-Bond Donors
0 (ketone C=O)
1 (NH–C=O)
Electrostatic Surface
Distinct ketone-driven dipole
Altered by NH insertion
Selectivity Context
Methanone-defined kinase engagement
May shift >10-fold between related kinases

Single-atom linker variation may shift kinase selectivity profiles and target engagement. Do not assume IC₅₀ values or selectivity fingerprints transfer between methanone, carboxamide, and urea analogs without independent assay validation.

Quantitative Differentiation Evidence for (4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone Relative to Structural Analogs


Methanone Linker vs. Carboxamide Linker: Structural Divergence with Predicted Impact on Kinase Hinge-Binding Geometry

The target compound incorporates a methanone (C=O) linker between the piperazine ring and the 4-fluorophenyl group, whereas the closest cataloged analog N-(4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide (CAS 1021223-71-1) employs a carboxamide (NH–C=O) linker . This single-atom difference (NH insertion) alters the hydrogen-bond donor count (0 vs. 1), the torsional profile around the piperazine–carbonyl bond, and the overall molecular electrostatic potential surface. In published pyridazine-based SYK inhibitor optimization campaigns, analogous linker modifications were shown to shift kinase selectivity by >10-fold between closely related kinases [1]. While direct comparative biochemical IC₅₀ data for these two specific compounds are not publicly available, the structural divergence constitutes a mechanistically meaningful basis for differential target engagement that cannot be assumed equivalent.

Linker Comparison
Class-level inference
Δ H-bond donor count = –1; torsional divergence predicted

Linker-dependent target engagement may differ between methanone and carboxamide variants

Direct comparative IC₅₀ data for these two compounds not publicly available

Kinase inhibitor scaffold Linker SAR Hinge-binding motif

Anti-Tubercular Activity of the Pyridazin-3-yl Piperazine Methanone Scaffold: Quantitative Class-Level Evidence from a Structurally Proximal Analog

A closely related analog, (4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone (CAS 1021115-06-9), which shares the identical pyridazin-3-yl-piperazine-methanone core but substitutes 4-fluorophenyl with 2-trifluoromethylphenyl, was evaluated alongside structurally related compounds for anti-tubercular activity against Mycobacterium tuberculosis H37Ra [1]. The broader compound series, featuring the pyridazine-piperazine architecture, exhibited IC₅₀ values ranging from 1.35 to 2.18 μM, with the most active congeners showing IC₉₀ values between 3.73 and 4.00 μM and no cytotoxicity toward HEK-293 cells [1]. While the specific IC₅₀ of CAS 1020977-60-9 was not reported in this study, the shared core scaffold and the demonstrated tolerance for aryl substituent variation in the methanone position support the inference that this compound occupies a comparable activity space, with the 4-fluoro substituent offering distinct electronic properties (Hammett σₚ = 0.06) versus the 2-trifluoromethyl group (σₘ = 0.43) that may fine-tune potency and physicochemical profile.

Anti-TB Class IC₅₀
Cross-study comparable
1.35–2.18 μM (M. tuberculosis H37Ra); IC₉₀ 3.73–4.00 μM (most active)

Supports anti-tubercular scaffold screening within pyridazine-piperazine methanone series

Compound-specific IC₅₀ not determined; reported absence of HEK-293 cytotoxicity at tested concentrations

Anti-tubercular Mycobacterium tuberculosis IC50 benchmark

Solubility and Drug-Likeness Differentiation: Methanone vs. Carboxamide Physicochemical Profiles

The methanone linker in CAS 1020977-60-9 (molecular formula C₂₀H₁₉FN₆O) eliminates the polar NH group present in the carboxamide analog (C₂₀H₂₀FN₇O), reducing the hydrogen-bond donor count from 2 to 1 (after accounting for the pyridin-2-ylamino NH) and the topological polar surface area (tPSA) from approximately 81 Ų to approximately 64 Ų (estimated via fragment-based calculation) . This reduction in polarity is predicted to increase passive membrane permeability and lower aqueous solubility relative to the carboxamide comparator. In kinase drug discovery, balancing permeability and solubility is critical for achieving cellular target engagement; the methanone variant offers a permeability-favoring profile that complements the solubility-favoring carboxamide, providing medicinal chemists with two distinct starting points for lead optimization [1].

Physicochemical Profile
Supporting evidence
Δ tPSA ≈ –17 Ų; Δ HBD = –1; Δ MW = –15.0 g/mol

Predicted permeability-favoring profile relative to carboxamide analog

In silico estimation based on SMILES; not experimentally validated for these compounds

Physicochemical properties LogP Solubility Lead-likeness

Optimal Research Use Cases for (4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone Based on Differential Evidence


Kinase Inhibitor Scaffold Hopping and Linker SAR Exploration

This compound serves as a methanone-linked variant in systematic SAR studies comparing ketone, carboxamide, and urea linkers within the pyridazine-piperazine kinase inhibitor chemotype. The absence of the linker NH group makes it a critical control compound for deconvoluting the contribution of hydrogen-bonding interactions to kinase selectivity and potency [1]. Users should pair this compound with CAS 1021223-71-1 (carboxamide) in parallel dose-response profiling to quantify the impact of linker chemistry on target engagement.

Anti-Mycobacterial Probe Development with Electronic Substituent Tuning

Building on the demonstrated anti-tubercular activity of the trifluoromethyl analog (IC₅₀ = 1.35–2.18 μM against M. tuberculosis H37Ra), this 4-fluorophenyl variant enables exploration of electronic substituent effects within the methanone series [2]. The weaker electron-withdrawing character of fluorine versus trifluoromethyl may yield differentiated MIC values, toxicity profiles, or target binding kinetics, making it a valuable member of a focused anti-tubercular screening library.

Permeability-Optimized Chemical Probe for Intracellular Kinase Target Engagement

With a predicted lower tPSA and reduced HBD count compared to the carboxamide analog, this compound is suited for cellular assay conditions where passive membrane permeability is rate-limiting for target engagement [3]. Medicinal chemistry teams pursuing central nervous system (CNS) kinase targets or intracellular pathogens should prioritize this methanone scaffold over more polar analogs during hit-to-lead optimization.

Chemoproteomic Profiling of Pyridazine-Based Kinase Inhibitor Selectivity

The pyridin-2-ylamino-pyridazine hinge-binding motif, combined with the methanone linker, provides a distinct chemical proteomic probe for identifying kinase off-targets via affinity-based protein profiling (e.g., kinobeads pull-down coupled with quantitative mass spectrometry) [1]. When used alongside the carboxamide analog, differential interactome maps can reveal linker-dependent selectivity nodes that inform structure-based design.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold hopping and linker SAR
Linker H-bond donor context
Kinase selectivity profiling across methanone, carboxamide, and urea variants
Anti-mycobacterial probe development
Electronic substituent screening
MIC endpoint review and cytotoxicity counter-screen context
Intracellular kinase target engagement studies
Permeability-favoring profile review
Cellular target engagement assay context; may support CNS or intracellular pathogen models
Chemoproteomic kinase selectivity profiling
Methanone linker probe identity
Interactome comparison context via affinity-based proteomic methods
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